molecular formula C11H9F4N5O2 B4665802 N-(2-ethyl-2H-tetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-(2-ethyl-2H-tetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

Cat. No.: B4665802
M. Wt: 319.22 g/mol
InChI Key: WUNYZSQRWAOHGN-UHFFFAOYSA-N
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Description

N-(2-ethyl-2H-tetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide: is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Properties

IUPAC Name

N-(2-ethyltetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F4N5O2/c1-3-20-18-11(17-19-20)16-10(21)4-5(12)7(14)9(22-2)8(15)6(4)13/h3H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNYZSQRWAOHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide typically involves a multi-step process. One common method includes the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-ethyl-2H-tetrazole-5-amine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-2H-tetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents on the benzene ring.

    Oxidation: Oxidized forms of the tetrazole ring.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(2-ethyl-2H-tetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide
  • N-(2-ethyl-2H-tetrazol-5-yl)pentanamide

Uniqueness

N-(2-ethyl-2H-tetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide is unique due to the presence of multiple fluorine atoms, which can enhance its stability and lipophilicity. This makes it particularly useful in medicinal chemistry for the development of drugs with improved pharmacokinetic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethyl-2H-tetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethyl-2H-tetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

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